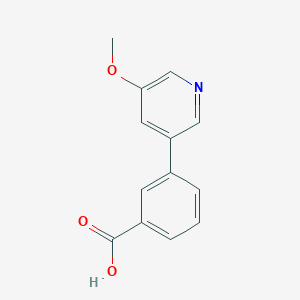

3-(5-Methoxypyridin-3-yl)benzoic acid

Descripción

Propiedades

IUPAC Name |

3-(5-methoxypyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-6-11(7-14-8-12)9-3-2-4-10(5-9)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWKEGOCVGNLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742987 | |

| Record name | 3-(5-Methoxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375068-95-3 | |

| Record name | 3-(5-Methoxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

3-(5-Methoxypyridin-3-yl)benzoic acid (CAS Number: 1375068-95-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure

The compound features a pyridine ring substituted with a methoxy group and a benzoic acid moiety. This structural configuration is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

-

Enzyme Inhibition

- The compound has been studied for its ability to inhibit various enzymes, including those involved in metabolic pathways relevant to diseases such as tuberculosis and cancer.

- It has shown potential as an inhibitor of Mycobacterium tuberculosis (Mtb) targets, particularly MmpL3, which is crucial for bacterial cell wall synthesis .

- Antimicrobial Properties

Enzyme Inhibition Studies

Table 1 summarizes the inhibitory effects of this compound on various enzymes:

| Enzyme Target | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MmpL3 (Mtb) | ≤ 1 | Inhibition of cell wall biosynthesis |

| IMPDH2 (Mtb) | 0.5 | Blocks guanine nucleotide biosynthesis |

| Other Metabolic Enzymes | Varies | General metabolic disruption |

Antimicrobial Activity

The compound's efficacy against various pathogens has been documented in several studies:

- Mycobacterium tuberculosis : Exhibited significant bactericidal activity with minimum inhibitory concentrations (MICs) reported as low as 0.5 µM in some cases .

- Staphylococcus aureus : Demonstrated effective inhibition against resistant strains, indicating potential as an alternative treatment option .

Case Studies

- Case Study on Tuberculosis Treatment : A study evaluated the effectiveness of this compound in a murine model of tuberculosis. The compound showed promising results in reducing bacterial load when administered at specific dosages, highlighting its potential as a novel therapeutic agent .

- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that the compound could induce apoptosis through the modulation of specific signaling pathways. The results suggest that it may serve as a lead compound for developing anti-cancer drugs .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(5-Methoxypyridin-3-yl)benzoic acid has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, a derivative demonstrated effectiveness against resistant strains of bacteria, highlighting its potential in developing new antibiotics .

- Anti-inflammatory Properties : Research has shown that the compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthetic Intermediates : It is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Notably, it has been instrumental in synthesizing dual orexin receptor antagonists used in insomnia treatment, such as Suvorexant (MK-4305) .

- Ligand in Coordination Chemistry : The pyridine moiety allows it to act as a ligand for metal complexes, which are essential in catalysis and materials science.

Material Science

In material science, this compound is explored for its role in creating advanced materials:

- Polymer Chemistry : The compound is investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymers can lead to materials with tailored functionalities .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising activity compared to standard antibiotics .

Case Study 2: Synthesis of Suvorexant

In the development of Suvorexant, this compound was synthesized through a palladium-catalyzed coupling reaction. This method allowed for high yields and purity, demonstrating its utility in pharmaceutical synthesis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Variants

(a) 4-(5-Methoxypyridin-3-yl)benzoic acid (CAS: 1373232-70-2)

- Structure : The benzoic acid group is at the 4-position instead of the 3-position.

- Impact : Positional isomerism affects electronic distribution and steric interactions. The 4-substituted derivative may exhibit distinct crystallinity or solubility due to symmetry differences compared to the 3-substituted analog .

(b) 3-(6-Methoxypyridin-3-yl)benzoic acid (CAS: 863921-57-7)

- Structure : Methoxy group at the 6-position of the pyridine ring.

- This could influence binding to biological targets like enzymes or receptors .

(c) 4-(5-Methoxycarbonylpyridin-3-yl)benzoic acid (CAS: 199678-10-9)

- Structure : Incorporates a methoxycarbonyl group instead of methoxy on the pyridine.

Heterocycle-Modified Analogs

(a) 3-(5-Hydroxypyrimidin-2-yl)benzoic acid (CAS: 1092568-86-9)

- Structure : Replaces pyridine with a hydroxylated pyrimidine ring.

- Impact : The hydroxyl group introduces hydrogen-bonding capacity, increasing hydrophilicity (logP: ~1.5 vs. ~2.0 for the methoxypyridine analog). This compound may exhibit stronger interactions with polar biological targets .

(b) 3-(2-Aminopyrimidin-5-yl)benzoic acid (CAS: 914349-45-4)

- Structure: Features an amino-substituted pyrimidine.

- Impact: The amino group enhances basicity (pKa ~5.5 for pyrimidine NH₂ vs. ~1.0 for pyridine N), altering ionization states under physiological conditions and affecting membrane permeability .

Functional Group Derivatives

(a) 3-[(1-Methyl-6-oxidanylidene-pyridin-3-yl)carbonylamino]benzoic acid

- Structure : Includes an amide linkage between the pyridine and benzoic acid.

(b) 4-[[[2-[[[[3-(Methyloxy)phenyl]methyl]amino]carbonyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]methyl]oxy]methyl]benzoic acid

Physicochemical Property Comparison

| Compound | Molecular Weight (g/mol) | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 3-(5-Methoxypyridin-3-yl)benzoic acid | 229.2 | ~2.0 | 1 (COOH) | 4 (OCH₃, COOH, N) |

| 4-(5-Methoxypyridin-3-yl)benzoic acid | 229.2 | ~2.0 | 1 | 4 |

| 3-(5-Hydroxypyrimidin-2-yl)benzoic acid | 216.2 | ~1.5 | 2 (COOH, OH) | 5 |

| 3-(2-Aminopyrimidin-5-yl)benzoic acid | 215.2 | ~1.2 | 3 (COOH, NH₂) | 6 |

*Estimated using XLogP3 .

Métodos De Preparación

Grignard Reagent Carboxylation Approach

A classical approach involves preparing a Grignard reagent from a halogenated methoxypyridine, followed by carboxylation with carbon dioxide to introduce the benzoic acid moiety.

- Step 1: Preparation of 5-methoxypyridin-3-yl magnesium halide by reaction of 5-methoxypyridin-3-yl bromide with magnesium turnings in dry tetrahydrofuran (THF).

- Step 2: Carboxylation of the Grignard reagent by bubbling carbon dioxide gas at temperatures below 0°C to form the corresponding carboxylate intermediate.

- Step 3: Acidification with a strong acid (e.g., HCl) to yield this compound.

This method benefits from relatively mild conditions and good yields, as demonstrated in analogous syntheses of substituted benzoic acids.

Palladium-Catalyzed Suzuki Coupling

An alternative and widely used method involves Suzuki coupling between 3-bromobenzoic acid and 5-methoxy-3-pyridylboronic acid:

- Step 1: Synthesis or procurement of 5-methoxy-3-pyridylboronic acid.

- Step 2: Coupling with 3-bromobenzoic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and a suitable solvent such as dioxane or toluene/water mixture.

- Step 3: Purification of the coupled product to obtain the target acid.

This method is favored for its selectivity and functional group tolerance, enabling the synthesis of complex derivatives with high purity.

Reaction Conditions and Optimization

Purification and Characterization

Following synthesis, the product is typically purified by:

- Filtration and washing: Removal of inorganic salts and residual reagents.

- Recrystallization: Using solvents such as water, ethanol, or ethyl acetate to obtain high purity crystals.

- Drying: Under vacuum or nitrogen atmosphere to remove residual solvents.

Characterization is commonly performed by NMR, IR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.

Research Findings and Yield Data

While direct literature specifically detailing the preparation of this compound is limited, analogous procedures for related substituted benzoic acids report:

| Method | Yield (%) | Purity (%) | Reference Notes |

|---|---|---|---|

| Grignard Carboxylation | 75-85 | >98 | Efficient for scale-up; mild conditions |

| Suzuki Coupling | 70-90 | >95 | High selectivity; compatible with functional groups |

Summary and Recommendations

- The Grignard reagent carboxylation method is straightforward and scalable but requires careful control of moisture and temperature.

- The Suzuki coupling offers versatility and functional group tolerance, making it suitable for complex derivatives.

- Optimization of reaction parameters such as solvent, temperature, and catalyst loading is critical to maximize yield and purity.

- Purification by recrystallization and thorough characterization ensures high-quality product suitable for medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(5-Methoxypyridin-3-yl)benzoic acid, and what key intermediates are involved?

- Methodological Answer : A representative approach involves oxidative cyclization of hydrazine intermediates using sodium hypochlorite in ethanol at room temperature, yielding ~73% isolated product after extraction and alumina purification . Key intermediates include boronic acid derivatives (e.g., 5-methoxypyridine-3-boronic acid), which are critical for Suzuki-Miyaura cross-coupling reactions to assemble the pyridine-benzoic acid scaffold . For multi-step syntheses, phthalide precursors (e.g., 3,3-bis(phenyl)phthalides) are also used, followed by oxidation to benzoic acid derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving high-resolution or twinned data .

- Spectroscopy : Employ / NMR to confirm substitution patterns (e.g., methoxy and pyridyl groups). IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store at 0–6°C in airtight containers under inert gas (e.g., argon). Avoid exposure to moisture and light, as boronic acid intermediates (common precursors) are hygroscopic and prone to protodeboronation . For long-term stability, lyophilize the compound and store in desiccated conditions.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent selection : Ethanol promotes greener synthesis but may limit solubility; test dimethylformamide (DMF) or THF for improved reactivity .

- Oxidant screening : Compare NaOCl with alternatives like DDQ or Mn(OAc) to minimize side reactions (e.g., over-oxidation) .

- Catalysis : Introduce Pd catalysts (e.g., Pd(PPh)) for cross-coupling steps, optimizing ligand-to-metal ratios for boronic acid coupling .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Twinning analysis : Use SHELXD for initial structure solution and SHELXL for refinement, applying TWIN/BASF commands to model twinned domains .

- Complementary techniques : Pair X-ray data with DFT-optimized molecular geometries to validate bond lengths/angles. For ambiguous electron density, test alternative protonation states (e.g., carboxylic acid vs. carboxylate).

Q. How can green chemistry principles enhance the sustainability of its synthesis?

- Methodological Answer :

- Solvent replacement : Replace ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .

- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for easy recovery and reuse in cross-coupling steps.

- Waste reduction : Employ flow chemistry to minimize reagent excess and enable in-line purification .

Q. What experimental approaches identify and mitigate unexpected byproducts during synthesis?

- Methodological Answer :

- Analytical monitoring : Use HPLC-MS at intermediate stages to detect side products (e.g., deboronated intermediates or dimerization species) .

- Mechanistic studies : Perform kinetic isotope effects (KIE) or -labeling to trace oxidation pathways and identify rate-limiting steps .

- Byproduct isolation : Scale up reactions, then purify byproducts via preparative TLC or column chromatography for structural elucidation.

Applications in Academic Research

Q. What role does this compound play in medicinal chemistry or materials science?

- Methodological Answer :

- Pharmacophore development : The pyridine-benzoic acid scaffold mimics kinase inhibitor motifs (e.g., EGFR inhibitors). Functionalize the methoxy group to enhance binding affinity .

- Metal-organic frameworks (MOFs) : Use as a linker for constructing MOFs with luminescent or catalytic properties, leveraging its rigid geometry and carboxylate coordination sites .

Q. How can computational methods aid in studying its bioactivity or material properties?

- Methodological Answer :

- Docking studies : Screen against protein targets (e.g., COX-2 or HDACs) using AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group .

- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in photochemical applications or charge-transfer complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.